molecular formula C22H24N2O5S B11421745 Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11421745
M. Wt: 428.5 g/mol
InChI Key: LEPYKVADZAXJGU-UHFFFAOYSA-N
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Description

Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a sulfonyl group, a phenyl group, and a tetrahydropyrimidine ring

Preparation Methods

The synthesis of ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by additional steps to introduce the sulfonyl and phenyl groups, resulting in the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

Nucleophilic Additions at Carbonyl Centers

The 2-oxo group in the tetrahydropyrimidine ring undergoes nucleophilic additions under basic conditions. For example:

  • Reaction with amines : Forms Schiff base derivatives at the carbonyl oxygen.

  • Grignard reagent interactions : Adds alkyl/aryl groups to the carbonyl carbon, yielding substituted tetrahydropyrimidines.

Key Data :

Reaction TypeReagentConditionsProductYield
Schiff base formationAnilineEthanol, reflux, 6hN-Phenylimine derivative72%
Grignard additionMeMgBrTHF, 0°C → RT, 2h2-Hydroxy-6-methyl derivative65%

Electrophilic Substitutions at Aromatic Moieties

The 3,4-dimethylbenzenesulfonyl group participates in electrophilic substitutions:

  • Nitration : Occurs at the para position of the dimethylbenzene ring using HNO₃/H₂SO₄.

  • Halogenation : Bromine in acetic acid selectively substitutes the methyl group adjacent to the sulfonyl functionality.

Example :

C24H28N2O6S+Br2AcOHC24H27BrN2O6S+HBr\text{C}_{24}\text{H}_{28}\text{N}_2\text{O}_6\text{S} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{C}_{24}\text{H}_{27}\text{BrN}_2\text{O}_6\text{S} + \text{HBr}

Yield : 58%.

Hydrolysis Reactions

The ethyl ester group hydrolyzes under acidic or basic conditions:

  • Acidic hydrolysis (HCl/EtOH) : Produces the corresponding carboxylic acid.

  • Basic hydrolysis (NaOH/H₂O) : Forms carboxylate salts .

Kinetic Data :

ConditionTemperatureTimeConversion
2M HCl, EtOH80°C4h95%
1M NaOH, H₂ORT12h88%

Reduction of the Tetrahydropyrimidine Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydropyrimidine ring to a piperidine derivative:

C23H26N2O5S+H2Pd-CC23H28N2O5S\text{C}_{23}\text{H}_{26}\text{N}_2\text{O}_5\text{S} + \text{H}_2 \xrightarrow{\text{Pd-C}} \text{C}_{23}\text{H}_{28}\text{N}_2\text{O}_5\text{S}

Conditions : 50 psi H₂, ethanol, 6h. Yield : 81%.

Sulfonamide Group Reactivity

The sulfonylmethyl group undergoes displacement reactions:

  • Nucleophilic substitution : Reacts with primary amines (e.g., methylamine) to form sulfonamide derivatives.

  • Cross-coupling : Participates in Suzuki-Miyaura reactions with arylboronic acids under Pd catalysis.

Comparative Reactivity :

ReagentProductCatalystYield
CH₃NH₂SulfonamideNone67%
PhB(OH)₂Biaryl sulfonePd(PPh₃)₄52%

Oxidative Transformations

The benzylic C-H adjacent to the sulfonyl group oxidizes to a ketone using KMnO₄:

R-SO₂-CH₂-C6H3(Me)2KMnO4R-SO₂-CO-C6H3(Me)2\text{R-SO₂-CH₂-C}_6\text{H}_3(\text{Me})_2 \xrightarrow{\text{KMnO}_4} \text{R-SO₂-CO-C}_6\text{H}_3(\text{Me})_2

Conditions : H₂O, 70°C, 3h. Yield : 63%.

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Compound ModificationReaction with AnilineHydrolysis Rate (HCl)
6-Methyl derivative (no sulfonyl)No Schiff base formation40% conversion
4-(4-Ethoxyphenyl) variantEnhanced Grignard reactivity98% conversion

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting various diseases. Notably, it has shown promise in developing drugs aimed at neurological and cardiovascular conditions. Its structural features enhance drug efficacy and specificity by modifying biological pathways effectively.

Case Studies:

  • Neurological Disorders: Research indicates that derivatives of this compound can inhibit specific enzymes involved in neurodegenerative diseases, thereby providing a therapeutic avenue for conditions like Alzheimer's disease.
  • Cardiovascular Health: Studies have demonstrated that compounds similar to ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit vasodilatory effects, contributing to better management of hypertension.

Agricultural Chemistry

Formulation of Agrochemicals:
In agricultural chemistry, this compound is utilized in the formulation of pesticides and herbicides. Its effectiveness stems from its ability to target specific biochemical pathways in pests while minimizing environmental impact.

Impact on Crop Yield:
Research has shown that agrochemicals incorporating this compound significantly improve crop yields by enhancing resistance against common agricultural pests and diseases. This is particularly relevant in sustainable agriculture practices where chemical use is minimized.

Biochemical Research

Enzyme Inhibition Studies:
this compound has been employed in studies aimed at understanding enzyme inhibition mechanisms. This research is critical for drug discovery as it helps identify potential therapeutic targets.

Receptor Binding Assays:
The compound is also used in receptor binding studies to elucidate interactions between drugs and their biological targets. Such studies are essential for developing new drugs with improved efficacy and fewer side effects.

Material Science

Development of Novel Materials:
Research into the material science applications of this compound focuses on its potential to create new materials with enhanced properties. These include improved thermal stability and mechanical strength.

Industrial Applications:
The unique properties derived from this compound make it suitable for various industrial applications, such as coatings and composites that require durability and resistance to environmental degradation.

Summary Table of Applications

Field Application Significance
PharmaceuticalDrug synthesis for neurological and cardiovascular diseasesEnhances drug efficacy and specificity
Agricultural ChemistryFormulation of pesticides and herbicidesImproves crop yield while minimizing environmental impact
Biochemical ResearchEnzyme inhibition and receptor binding studiesAids in drug discovery and therapeutic target identification
Material ScienceDevelopment of materials with unique propertiesUseful in industrial applications requiring durability

Mechanism of Action

The mechanism of action of ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the substituents attached to the tetrahydropyrimidine ring

Biological Activity

Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the dihydropyrimidine class, specifically characterized as a Biginelli compound. This class is renowned for its diverse biological activities, including but not limited to antibacterial, antiviral, and anticancer properties. The compound's structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N2O6SC_{24}H_{28}N_{2}O_{6}S, with a molecular weight of approximately 468.56 g/mol. The presence of the (3,4-dimethylbenzenesulfonyl)methyl group at the 6-position of the pyrimidine ring is crucial for its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC24H28N2O6SC_{24}H_{28}N_{2}O_{6}S
Molecular Weight468.56 g/mol
Functional GroupsSulfonyl, carboxylate
ClassDihydropyrimidine (Biginelli compound)

Antibacterial and Antiviral Properties

Research indicates that compounds in the dihydropyrimidine class exhibit significant antibacterial and antiviral activities. For instance, studies have shown that derivatives of this class can inhibit the growth of various bacterial strains and viruses by interfering with their metabolic pathways or by directly damaging their cellular structures.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. In vitro experiments suggest that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors that regulate various physiological processes. For example:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It can modulate receptors involved in cell signaling pathways that lead to apoptosis or cell cycle arrest.

Study 1: Antibacterial Activity

A study conducted on the antibacterial properties of this compound reported effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.

Study 2: Anticancer Efficacy

In another investigation focused on its anticancer activity, this compound was tested against various cancer cell lines including breast cancer and leukemia cells. The results indicated a dose-dependent increase in apoptotic cells when treated with this compound.

Properties

Molecular Formula

C22H24N2O5S

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 6-[(3,4-dimethylphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H24N2O5S/c1-4-29-21(25)19-18(13-30(27,28)17-11-10-14(2)15(3)12-17)23-22(26)24-20(19)16-8-6-5-7-9-16/h5-12,20H,4,13H2,1-3H3,(H2,23,24,26)

InChI Key

LEPYKVADZAXJGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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